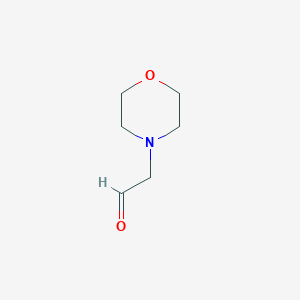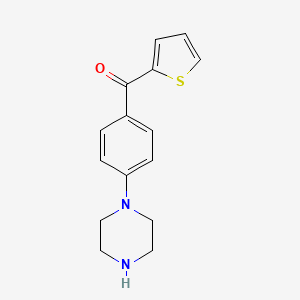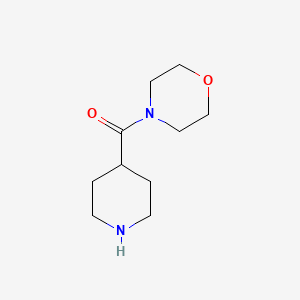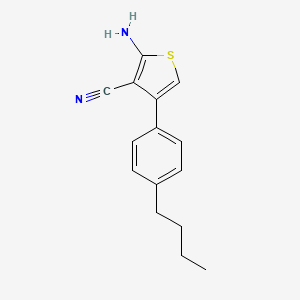
2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, including those related to 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile, has been explored in various studies. For instance, one study describes the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile using the Gewald synthesis technique, which involves a mild base and sulfur powder, followed by treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another study reports the synthesis of a novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile characterized by various spectroscopic methods . These studies highlight the versatility of thiophene derivatives in synthesizing a wide range of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectral analysis . In one study, the crystal structure of a related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, was determined by X-ray structure analysis, revealing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . These findings are crucial for understanding the molecular geometry and the potential for intermolecular interactions.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, leading to the formation of new compounds with diverse biological activities. For example, N-substituted 2-aminoacylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitriles were prepared from their parent compounds and further cyclized to yield new heterocyclic ring systems . Additionally, the reactivity of certain sites within the molecule, such as C(7) in one of the synthesized compounds, was identified as a reactive site for nucleophilic attack . These reactions are significant for the development of novel compounds with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are often determined through computational and experimental methods. For instance, the electronic properties and composition of a novel thiophene derivative were obtained using Time-Dependent Density Functional Theory (TDDFT), and its nonlinear optical behavior was confirmed through the calculation of electric dipole moment, polarizability, and first static hyperpolarizability values . The thermodynamic properties of these compounds can also be calculated at different temperatures, providing insights into their stability and reactivity . Furthermore, the crystal structure analysis can reveal the presence of hydrogen bonding and other intermolecular interactions, which are important for the material's properties .
Wissenschaftliche Forschungsanwendungen
Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . Here are some fields where they are used:
-
Medicinal Chemistry : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
-
Industrial Chemistry and Material Science : Thiophene derivatives are utilized as corrosion inhibitors .
-
Organic Semiconductors : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
-
Organic Field-Effect Transistors (OFETs) : Thiophene derivatives are used in the fabrication of OFETs .
-
Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives are used in the fabrication of OLEDs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-4-(4-butylphenyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-2-3-4-11-5-7-12(8-6-11)14-10-18-15(17)13(14)9-16/h5-8,10H,2-4,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLLHBMJPBKKNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=C2C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

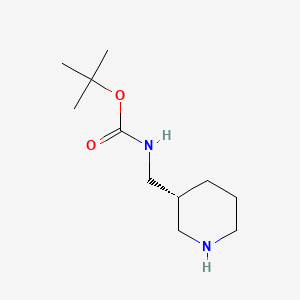


![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)


![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)

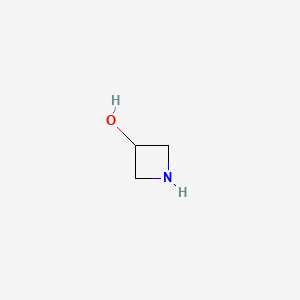
![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)

